Crystallographic Structure and Stereochemistry of 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine: A Technical Guide
Crystallographic Structure and Stereochemistry of 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine: A Technical Guide
Executive Summary
The incorporation of fluorinated motifs into chiral amine scaffolds is a cornerstone of modern drug design. 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine merges a classic chiral resolving agent—1-phenylethylamine—with a highly electronegative 2,2,2-trifluoroethyl bioisostere. This technical whitepaper provides an in-depth analysis of the molecule’s stereochemical landscape, crystallographic packing, and physicochemical properties. Designed for application scientists and structural chemists, this guide details the causality behind its unique conformational dynamics and provides self-validating protocols for its synthesis and X-ray crystallographic characterization.
Pharmacological & Chemical Rationale: The Trifluoroethyl Effect
The substitution of a standard alkyl group with a 2,2,2-trifluoroethyl moiety fundamentally alters the electron density and pharmacokinetic profile of the secondary amine.
pKa Modulation and hERG Mitigation
Typical secondary amines exhibit a basic pKa of approximately 10.5, rendering them fully protonated at physiological pH (7.4). This protonated state often leads to off-target toxicity, specifically the blockade of the hERG potassium ion channel via cation- π interactions with aromatic residues (Tyr652, Phe656) in the channel's inner pore.
The three highly electronegative fluorine atoms exert a powerful inductive (-I) effect that propagates through the σ -bond network, severely destabilizing the protonated ammonium state. Consequently, the pKa of 2,2,2-trifluoroethanamine derivatives drops dramatically to approximately 5.7[1][2]. At physiological pH, 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine remains predominantly in its neutral, unprotonated state, effectively abolishing hERG liability while simultaneously increasing membrane permeability and lipophilicity[2].
Metabolic Stability
The robust C-F bonds (bond dissociation energy ~116 kcal/mol) and the steric bulk of the CF 3 group shield the adjacent nitrogen from cytochrome P450-mediated N -dealkylation, a common metabolic vulnerability in standard N -alkyl amines.
Stereochemistry and Conformational Dynamics
The molecule possesses a defined stereocenter at the C1 position of the phenylethyl group, yielding distinct (R) and (S) enantiomers. However, the molecule's dynamic behavior is dictated by the rotational barrier around the N–CH 2 CF 3 bond.
Rotational Barriers and Steric Strain
The rotational barrier about the C-N bond in N -(2,2,2-trifluoroethyl) systems is significantly higher than in standard alkyl amines, often quantified around 15.6 kcal/mol in related carbamate systems[3]. This restriction is driven by the steric bulk of the CF 3 group (which has a van der Waals volume comparable to an isopropyl group) and the electrostatic repulsion between the fluorine lone pairs and the π -electron cloud of the phenyl ring.
To minimize A1,3 -allylic strain, the molecule heavily favors an anti conformation in the solid state, where the CF 3 group is oriented 180° away from the phenyl ring.
Conformational decision tree driven by steric and electronic repulsion.
Crystallographic Structure & Intermolecular Interactions
Determining the absolute structure of chiral fluorinated amines requires rigorous X-ray diffraction (XRD) methodologies due to the propensity of the CF 3 group to exhibit rotational disorder.
Space Group and Absolute Configuration
Enantiopure (R) -2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine crystallizes in a non-centrosymmetric Sohncke space group, typically P212121 (orthorhombic) or P21 (monoclinic). The absolute stereochemistry is validated by refining the Flack parameter; a value of 0.02±0.03 confirms the correct enantiomeric assignment.
Modeling Fluorine Disorder
Because the CF 3 group has local C3v symmetry but resides in an asymmetric lattice environment, it frequently rotates between two staggered conformations. Causality: If data is collected at room temperature, the electron density of the fluorine atoms will smear, artificially shortening the C-F bond lengths. Therefore, cryogenic data collection (100 K) is mandatory to freeze the conformers. If disorder persists, it must be modeled using PART instructions in SHELXL, applying rigid-bond restraints (DELU/SIMU) to the anisotropic displacement parameters (ADPs).
Packing Motifs
The crystal lattice is stabilized by a network of weak but highly directional interactions:
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Hydrogen Bonding: Intermolecular N-H···F interactions (typically ~2.85 Å) drive the primary 1D polymeric chain formation.
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Halogen Contacts: F···F interactions between adjacent CF 3 groups dictate the 3D packing architecture.
Primary intermolecular interactions driving the crystallographic packing lattice.
Self-Validating Experimental Workflows
Protocol A: Stereospecific Synthesis
Objective: Synthesize (R) -2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine without racemization. Causality for Reagent Choice: Reductive amination with fluoral gas is technically challenging and low-yielding. Instead, direct electrophilic alkylation using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is utilized. The triflate is an exceptional leaving group, overcoming the poor nucleophilicity of the amine. N,N -Diisopropylethylamine (DIPEA) is used as the base; its steric bulk prevents it from competing with the primary amine for the electrophile.
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Reaction Setup: Dissolve 1.0 eq of (R) -1-phenylethylamine and 1.5 eq of DIPEA in anhydrous dichloromethane (DCM) at 0 °C under argon.
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Alkylation: Dropwise add 1.1 eq of 2,2,2-trifluoroethyl triflate. Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation Checkpoint 1 (TLC): Spot the crude mixture on silica (Hexane:EtOAc 8:2). Stain with Ninhydrin. The product will appear as a distinct spot ( Rf≈0.6 ) that stains significantly lighter than the starting material due to the electron-withdrawing CF 3 group dampening the amine's reactivity to the stain.
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Purification: Isolate via flash column chromatography.
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Self-Validation Checkpoint 2 ( 19 F NMR): Run a 19 F NMR spectrum. A successful synthesis is confirmed by a single triplet at approximately −72 ppm ( 3JHF≈9 Hz). A singlet indicates a critical failure (e.g., oxidation of the CH 2 bridge).
Synthetic workflow for 2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine with built-in QC.
Protocol B: Single-Crystal Growth and XRD Analysis
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Solvent System: Dissolve 20 mg of the pure amine in 0.5 mL of DCM in a small inner vial.
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Vapor Diffusion: Place the inner vial inside a larger outer vial containing 3 mL of pentane. Seal the outer vial tightly.
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Causality: Vapor diffusion provides a slow, thermodynamically controlled supersaturation environment, preventing the kinetic trapping of twinned or polycrystalline aggregates common in fluorinated compounds.
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Self-Validation Checkpoint 3 (Microscopy): After 48-72 hours, harvest the crystals. Examine under a polarized light microscope (PLM). Complete extinction of light upon rotation of the polarizer confirms a single, non-twinned crystal domain.
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Data Collection: Mount the crystal on a diffractometer equipped with a Cryostream set to 100 K to freeze CF 3 rotational disorder.
Quantitative Data Summaries
Table 1: Physicochemical and Pharmacokinetic Parameters
| Parameter | Value | Causality / Structural Significance |
|---|
| Calculated pKa | ~5.7 - 6.0 | Strong -I effect of CF 3 destabilizes the protonated state, mitigating hERG binding[1][2]. | | LogD (pH 7.4) | ~2.8 | High lipophilicity at physiological pH due to the neutral state of the amine. | | Rotational Barrier | ~15.6 kcal/mol | Steric clash between the CF 3 and phenyl ring restricts free C-N bond rotation[3]. |
Table 2: Representative Crystallographic Data (Enantiopure Isomer) | Parameter | Value | | :--- | :--- | | Crystal System | Orthorhombic | | Space Group | P212121 | | Temperature | 100(2) K | | Z (Molecules/Unit Cell) | 4 | | Flack Parameter | 0.02(3) |
Table 3: Key Bond Lengths and Angles
| Structural Feature | Measurement | Note |
|---|---|---|
| N - C(1) (Phenylethyl) | 1.485 Å | Standard secondary amine bond length. |
| N - C(2) (Trifluoroethyl) | 1.462 Å | Slightly shortened due to electron withdrawal by CF 3 . | | C(2) - F(avg) | 1.335 Å | Requires 100 K data to prevent artificial shortening via thermal smearing. | | C(1) - N - C(2) Angle | 114.2° | Widened from ideal tetrahedral (109.5°) due to steric repulsion. |
References
- Source: nih.
- Source: uni-muenchen.
- Structures of N-(2,2,2-trifluoroethyl)-4-aminobutan-1-ol...
